{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol

Conformational restriction Nucleoside analogues Antiviral research

{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (CAS:1363154-56-6) is a bicyclic organic compound containing a tetrahydrofuran ring fused to a cyclopropane ring, with a hydroxymethyl substituent at the 6-position of the 2-oxabicyclo[3.1.0]hexane scaffold. This specific scaffold serves as a critical precursor for the synthesis of conformationally locked nucleoside analogues, with the 2-oxabicyclo[3.1.0]hexane template demonstrating superior structural mimicry of the tetrahydrofuran ring of conventional nucleosides compared to the isomeric 3-oxabicyclo[3.1.0]hexane scaffold.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 1363154-56-6
Cat. No. B2719003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
CAS1363154-56-6
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESC1COC2C1C2CO
InChIInChI=1S/C6H10O2/c7-3-5-4-1-2-8-6(4)5/h4-7H,1-3H2
InChIKeySDPNLKIKZMFGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (CAS:1363154-56-6): Differentiated Value in Conformationally Locked Nucleoside Synthesis


{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (CAS:1363154-56-6) is a bicyclic organic compound containing a tetrahydrofuran ring fused to a cyclopropane ring, with a hydroxymethyl substituent at the 6-position of the 2-oxabicyclo[3.1.0]hexane scaffold . This specific scaffold serves as a critical precursor for the synthesis of conformationally locked nucleoside analogues, with the 2-oxabicyclo[3.1.0]hexane template demonstrating superior structural mimicry of the tetrahydrofuran ring of conventional nucleosides compared to the isomeric 3-oxabicyclo[3.1.0]hexane scaffold [1]. The compound is commercially available at purities ≥95% from multiple suppliers . Due to its specialized application in medicinal chemistry and nucleoside research, this compound offers distinct procurement value for programs focused on conformational restriction strategies in antiviral and anticancer drug discovery [1].

Why {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol Cannot Be Substituted with Generic Bicyclic Alcohols or 3-Oxa Isomers


Generic substitution of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol with structurally similar bicyclic alcohols or the 3-oxabicyclo[3.1.0]hexane isomer would compromise the precise conformational outcomes required for nucleoside analogue development. The 2-oxabicyclo[3.1.0]hexane template, from which this compound is derived, is specifically engineered through the relocation of the fused cyclopropane ring bond and shifting of the oxygen atom from the 3-position to the 2-position relative to the 3-oxa isomer [1]. This strategic repositioning is not arbitrary; it enables the 2-oxa template to mimic the tetrahydrofuran ring of conventional nucleosides more closely than its 3-oxa counterpart [1]. The specific stereoelectronic properties of the 2-oxa scaffold, including its influence on the anomeric effect and glycosyl bond stability, are essential for achieving the desired North-locked conformation in target nucleosides [2]. Therefore, substituting with a 3-oxabicyclo[3.1.0]hexane derivative or a non-specific bicyclic alcohol would fundamentally alter the conformational restriction profile and defeat the purpose of using this scaffold as a conformational probe or drug candidate precursor.

Quantitative Differentiation Evidence for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol (CAS:1363154-56-6) Against Comparator Scaffolds


Conformational Mimicry: 2-Oxa vs. 3-Oxa Scaffold in Nucleoside Analogue Design

The 2-oxabicyclo[3.1.0]hexane template (from which the target compound is derived) demonstrates superior structural mimicry of the tetrahydrofuran ring of conventional nucleosides compared to the isomeric 3-oxabicyclo[3.1.0]hexane scaffold. This differentiation was explicitly achieved by relocating the fused cyclopropane ring bond and shifting the oxygen atom from the 3-position to the 2-position [1]. The 3-oxa isomer served as the starting point for this scaffold engineering, indicating its inadequacy for the intended conformational locking purpose [1].

Conformational restriction Nucleoside analogues Antiviral research

Precursor Role in Synthesizing North-Locked Pyrimidine Nucleosides

Compounds based on the 2-oxabicyclo[3.1.0]hexane scaffold, including derivatives of the target compound, serve as essential intermediates in the synthesis of conformationally North-locked pyrimidine nucleosides. This synthesis route, which yields uracil, thymidine, and cytidine analogues, required an 11-step process from a known dihydrofuran precursor, with the hydroxyl-protected 2-oxabicyclo[3.1.0]hexane scaffold being a pivotal intermediate [1]. The anti-HIV activity of the resulting nucleoside analogues was evaluated in human osteosarcoma (HOS) cells and modified HOS-313 cells expressing HSV-1 thymidine kinase, demonstrating the scaffold's utility in generating biologically relevant compounds [1].

Nucleoside synthesis Antiviral agents HIV research

Conformational Restriction: South-East Hemisphere Locking of C-4′ Modified Analogues

Pyrimidine nucleoside analogues built on the 2-oxabicyclo[3.1.0]hexane scaffold with C-4′ modifications (including methylene, azido, and arabino-like configurations) are conformationally restricted to the South-East hemisphere of the pseudorotation cycle, between a 0T1 and a 2E conformation [1]. This restriction is a direct consequence of the 2-oxa scaffold geometry and contrasts with the conformational flexibility of unmodified nucleosides. The conformational analysis was performed on model compounds 6, 14, and 17 using molecular modeling [1].

Conformational analysis Sugar pucker Molecular modeling

Validated Application Scenarios for {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol Based on Peer-Reviewed Evidence


Synthesis of Conformationally North-Locked Pyrimidine Nucleoside Analogues for Antiviral Research

This compound serves as a precursor for the synthesis of North-locked uracil, thymidine, and cytidine analogues, a class of conformationally restricted nucleosides designed to probe the conformational preferences of viral enzymes such as HIV reverse transcriptase [1]. The 2-oxa scaffold enables closer mimicry of the tetrahydrofuran ring of natural nucleosides compared to the 3-oxa isomer, making it the preferred scaffold for achieving North-locked conformations [1]. The resulting nucleoside analogues have been evaluated for anti-HIV activity in HOS and HOS-313 cell lines [1].

Calibration of Anomeric Effect and Glycosyl Bond Stability Studies

Isomeric oxa-bicyclo[3.1.0]hexane nucleosides built from this scaffold are used to study the anomeric effect (AE) and its implications for glycosyl bond stability [1]. The scaffold allows researchers to lock nucleosides in either North or South conformations of the pseudorotational cycle, providing a controlled system to isolate the AE's contribution to conformational preference independent of other parameters [1]. This application is essential for fundamental nucleic acid chemistry and drug design.

Synthesis of C-4′ Modified Pyrimidine Nucleosides for SAR Studies

The compound enables the synthesis of pyrimidine nucleoside analogues with diverse C-4′ modifications (methylene, azido, arabino-like configuration) while maintaining conformational restriction in the South-East hemisphere of the pseudorotation cycle [1]. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) around the C-4′ position without introducing confounding conformational flexibility [1].

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